molecular formula C9H7Cl2N3O2 B12977628 ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Cat. No.: B12977628
M. Wt: 260.07 g/mol
InChI Key: RDOPWDCDXONQMA-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a versatile chemical intermediate designed for advanced pharmaceutical research and drug discovery programs. This compound features a pyrrolo[2,3-d]pyrimidine core, a scaffold known for its structural resemblance to purine nucleotides, which allows it to interact with a wide range of biological targets . The strategically placed chloro groups at the 2 and 4 positions and the ester moiety at the 7-position make it an excellent substrate for further synthetic elaboration via cross-coupling reactions and functional group transformations. Researchers primarily utilize this core structure in the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as antimicrobial agents to address the critical global challenge of antimicrobial resistance (AMR) . Furthermore, the pyrrolopyrimidine scaffold is a key structural feature in the design of potent kinase inhibitors, which are investigated for various anticancer applications . The reactive handles on this molecule allow for the synthesis of targeted libraries for high-throughput screening and lead optimization. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H7Cl2N3O2

Molecular Weight

260.07 g/mol

IUPAC Name

ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)4-3-12-6-5(4)13-9(11)14-7(6)10/h3,12H,2H2,1H3

InChI Key

RDOPWDCDXONQMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1N=C(N=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Halogenation

  • Halogenated pyrimidine precursors such as 2,4-dichloropyrimidine derivatives are commonly used as starting points.
  • Selective chlorination can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to install chlorine atoms at desired positions.

Cyclization to Form Pyrrolo[3,2-d]pyrimidine Core

  • Cyclization is often performed by reacting halogenated pyrimidine amines with α,β-unsaturated carboxylic acids or their derivatives (e.g., acrylic acid or esters).
  • Catalysts such as metal salts (nickel chloride, cuprous halides) and organic ligands (triphenylphosphine, triethylamine) facilitate coupling and cyclization reactions.
  • Typical solvents include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or 1,4-dioxane .
  • Reaction temperatures range from 50 to 110 °C under inert atmosphere (nitrogen) to prevent oxidation.

Esterification and Oxidation

  • The carboxylic acid intermediate at the 7-position can be converted to the ethyl ester by reaction with ethanol under acidic or basic catalysis.
  • Oxidation steps, if required to aromatize or stabilize the pyrrolo ring, can be performed using oxidants such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) .
  • The oxidation is typically carried out in solvents like THF at 20–60 °C.

Detailed Example of a Related Preparation Method

A closely related compound, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid , has been synthesized via a three-step process that can be adapted for this compound:

Step Reaction Description Reagents & Conditions Yield (%)
1. Coupling 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine + acrylic acid NiCl2, CuI, triphenylphosphine, DIPEA, ethanol, 65 °C, 8 h 73.1
2. Cyclization Intramolecular cyclization of acrylic acid adduct CuCl, triethylamine, DMSO, 70 °C, 12 h 97.6
3. Oxidation Aromatization with DDQ DDQ, THF, 20-60 °C, 3 h 85.0

This method avoids expensive palladium catalysts and uses readily available reagents, providing a cost-effective and scalable route.

Adaptation for this compound

  • Replace cyclopentylamine substituent with appropriate amine or leave unsubstituted depending on target structure.
  • Use 2,4-dichloropyrimidine derivatives as starting materials.
  • Employ acrylic acid or ethyl acrylate for coupling to introduce the carboxylate or ester group at the 7-position.
  • Optimize reaction conditions (temperature, solvent, catalyst loading) to maximize yield and purity.
  • Final esterification can be performed if starting from the acid intermediate.

Summary Table of Key Parameters for Preparation

Parameter Options / Details
Starting materials 2,4-dichloropyrimidine derivatives, acrylic acid or ethyl acrylate
Catalysts Nickel salts (NiCl2, NiBr2), cuprous halides (CuI, CuCl), organic ligands (triphenylphosphine)
Solvents Ethanol, DMSO, DMF, THF, 1,4-dioxane, acetonitrile
Bases Triethylamine, N,N-diisopropylethylamine, triethylenediamine, inorganic bases (K2CO3, NaOH)
Temperature range 50–110 °C
Atmosphere Nitrogen (inert)
Oxidants (if needed) DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone)
Reaction time 8–12 hours
Yield range 70–98% (depending on step and optimization)

Research Findings and Considerations

  • Avoiding palladium catalysts reduces cost and environmental impact.
  • Use of nickel and copper catalysts with appropriate ligands provides high coupling efficiency.
  • Reaction conditions must be carefully controlled to prevent side reactions such as over-chlorination or polymerization.
  • Purification typically involves filtration, washing with ethanol or water, and drying under controlled temperature.
  • Analytical techniques such as HPLC and NMR confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-d]pyrimidine derivatives, while oxidation or reduction can lead to different oxidation states of the compound .

Mechanism of Action

Comparison with Similar Compounds

Ethyl 7-Bromo-2,4-Diethoxy-5H-Pyrrolo[3,2-d]Pyrimidine-6-Carboxylate

  • Molecular Formula : C₁₃H₁₆BrN₃O₄
  • Molecular Weight : 358.19 g/mol
  • Key Differences: Bromine at position 7 and ethoxy groups at positions 2 and 4 replace the dichloro and ethyl ester groups. The bromine atom increases molecular weight and may alter reactivity (e.g., facilitating Suzuki couplings).

2,4-Dichloro-7H-Pyrrolo[2,3-d]Pyrimidine-5-Carboxylic Acid

  • Molecular Formula : C₇H₃Cl₂N₃O₂
  • Molecular Weight : 232.02 g/mol
  • Key Differences :
    • The pyrrolo[2,3-d]pyrimidine core differs in annulation (positions 2,3 vs. 3,2), altering π-π stacking interactions.
    • A carboxylic acid at position 5 replaces the ethyl ester, significantly increasing water solubility and acidity (pKa ~3–4) .

Core Modifications in Pyrrolopyrimidine Derivatives

Tert-Butyl 2,4-Dichloro-5H-Pyrrolo[3,4-d]Pyrimidine-6(7H)-Carboxylate

  • Molecular Formula : C₁₁H₁₂Cl₂N₄O₂
  • Molecular Weight : 303.15 g/mol

Ethyl 3-(4-Chlorophenyl)-2-(Dipentylamino)-4-Oxo-5-Phenyl-4,5-Dihydro-3H-Pyrrolo[3,2-d]Pyrimidine-7-Carboxylate

  • Molecular Formula : C₃₁H₃₃ClN₄O₃
  • Molecular Weight : 553.08 g/mol
  • Key Differences: A 4-chlorophenyl group and dipentylamino substituent increase lipophilicity (LogP >5). The 4-oxo group introduces hydrogen-bonding capability, enhancing interactions with biological targets like enzymes .

Physicochemical and Structural Properties

Compound Molecular Weight (g/mol) Core Structure Key Substituents Solubility (Predicted)
Target Compound 276.08 Pyrrolo[3,2-d]pyrimidine 2,4-Cl; 7-COOEt Low (Lipophilic)
Ethyl 7-Bromo-2,4-Diethoxy Derivative 358.19 Pyrrolo[3,2-d]pyrimidine 7-Br; 2,4-OEt; 6-COOEt Moderate
2,4-Dichloro-[2,3-d]Pyrimidine Acid 232.02 Pyrrolo[2,3-d]pyrimidine 2,4-Cl; 5-COOH High (Aqueous)
Tert-Butyl [3,4-d]Pyrimidine Ester 303.15 Pyrrolo[3,4-d]pyrimidine 2,4-Cl; 6-COOtBu Low

Structural Insights :

  • Crystal Packing : Similar compounds (e.g., ) exhibit planar fused-ring systems stabilized by C–H···O/N hydrogen bonds and π-π interactions. The target compound’s dichloro groups may enhance halogen bonding in crystal lattices .
  • Conformational Flexibility : Ethyl esters (as in the target compound) allow rotational freedom, whereas tert-butyl or carboxylic acid groups restrict motion .

Biological Activity

Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₉H₇Cl₂N₃O₂
  • Molecular Weight : 260.08 g/mol
  • CAS Number : 1638771-75-1

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. Notably, compounds in the pyrrolo[3,2-d]pyrimidine family have shown promising results in:

  • Anticancer Activity : Studies indicate that related pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC₅₀ values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 breast cancer cells, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Antiviral Properties : Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives have been evaluated for antiviral activity against influenza viruses. One study reported a reduction of viral load in infected mice models, suggesting a direct effect on viral replication .

Biological Activity Data Table

Activity TypeTarget/Cell TypeIC₅₀ Value (μM)Reference
AnticancerMCF-7 (breast cancer)0.87 - 12.91
AnticancerMDA-MB-231 (breast cancer)1.75 - 9.46
AntiviralInfluenza A virusNot specified
ToxicityKunming miceNo acute toxicity up to 2000 mg/kg

Case Studies and Research Findings

  • Anticancer Efficacy : In vitro studies have shown that ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives induce apoptosis in cancer cells by activating caspase pathways. One study highlighted an increase in caspase-9 levels in treated samples compared to controls .
  • Pharmacokinetics : The pharmacokinetic profile of related compounds indicates favorable oral bioavailability and clearance rates. For example, a similar compound exhibited a clearance rate of 82.7 mL/h/kg with an oral bioavailability of approximately 31.8% .
  • Safety Profile : Subacute toxicity studies conducted on healthy mice revealed no significant adverse effects when administered at high doses (40 mg/kg). This suggests a potentially favorable safety profile for further development .

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